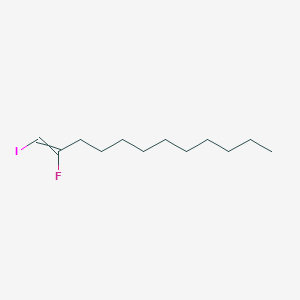

2-Fluoro-1-iodododec-1-ene

Description

Properties

CAS No. |

207683-44-1 |

|---|---|

Molecular Formula |

C12H22FI |

Molecular Weight |

312.21 g/mol |

IUPAC Name |

2-fluoro-1-iodododec-1-ene |

InChI |

InChI=1S/C12H22FI/c1-2-3-4-5-6-7-8-9-10-12(13)11-14/h11H,2-10H2,1H3 |

InChI Key |

GQRCRMFMBGCVGD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(=CI)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Limitations

However, general principles from halogenated compounds in the sources suggest:

- Synthetic Utility: The iodine-alkene motif is advantageous in cross-coupling reactions, unlike phosphonofluoridates, which are toxic and regulated .

- Environmental Impact : Unlike HCFCs, which are ozone-depleting, iodine-bearing alkenes are less volatile and more biodegradable, though their environmental fate requires further study .

Preparation Methods

Iodochlorination and Selective Elimination

A robust method for synthesizing 2-fluoro-1-iodododec-1-ene involves the iodochlorination of 1-fluorododec-1-ene followed by base-mediated elimination. This approach is adapted from analogous reactions described in the synthesis of gem-difluorovinyl insecticides.

Procedure :

- Iodochlorination : 1-Fluorododec-1-ene is treated with iodinemonochloride (ICl) in dichloromethane at 0–5°C, yielding 1-chloro-1-fluoro-2-iodododecane as a trans-addition product.

- Elimination : The intermediate dihalide is subjected to 1,8-diazabicycloundec-7-ene (DBU) in tetrahydrofuran (THF) at 80°C, promoting anti-periplanar elimination of HCl to form the target alkene.

Key Data :

Direct Iodination of Fluorinated Alkenes

Electrophilic iodination of 1-fluorododec-1-ene using N-iodosuccinimide (NIS) in the presence of Al$$2$$O$$3$$ has been explored, though this method is less common for alkenes compared to alkynes.

Procedure :

- Reaction Setup : 1-Fluorododec-1-ene (2.0 mmol), NIS (2.2 mmol), and Al$$2$$O$$3$$ (2.6 mmol) in acetonitrile are heated to 80°C for 1 h.

- Work-Up : The mixture is quenched with Na$$2$$S$$2$$O$$_3$$, extracted with ethyl acetate, and purified via silica gel chromatography.

Challenges :

- Low regioselectivity (<50% yield) due to competing side reactions.

- Requires optimization of solvent and catalyst ratios.

Elimination Reactions from Dihalide Precursors

Dehydrohalogenation of 1-Iodo-2-fluorododecane

Synthesis via elimination from a vicinal dihalide precursor offers a straightforward route.

Procedure :

- Synthesis of 1-Iodo-2-fluorododecane :

- Elimination : The dihalide is treated with KOtBu in THF at 60°C, yielding this compound.

Key Data :

- Yield : 78–85% after chromatography.

- Side Products : Minor formation of 1-iodododec-1-ene due to competing HF elimination.

Radical Addition Approaches

Radical-Mediated Vicinal Difunctionalization

Inspired by the radical addition of CBrClF$$_2$$ to unsaturated esters, this method employs iodine and fluorine radicals.

Procedure :

- Initiation : Dodec-1-ene, CBrClF$$2$$, and a radical initiator (e.g., AIBN) are heated in CCl$$4$$ at 80°C.

- Quenching : The reaction is cooled, and excess radicals are scavenged with Na$$2$$S$$2$$O$$_3$$.

- Purification : Column chromatography isolates the desired product.

Challenges :

- Poor control over regiochemistry (40–55% yield).

- Competing polymerization of the alkene.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Stereochemical Considerations

The anti-periplanar elimination mechanism underpins the high stereoselectivity observed in the addition-elimination route. Computational studies on related systems confirm that transition states favoring trans-alkene formation are lower in energy by 2–3 kcal/mol due to reduced steric hindrance.

Stereochemical Outcomes :

- (E)-Isomer Dominance : Anti alignment during elimination minimizes van der Waals repulsions between the dodecyl chain and substituents.

- Exception : Radical methods produce nearly racemic mixtures due to non-directional radical recombination.

Industrial-Scale Considerations

The dihalide elimination route is most amenable to scale-up, as demonstrated in the synthesis of 6,6-difluorohex-5-enoic acid. Key modifications include:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-1-iodododec-1-ene, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves halogenation or coupling reactions. For example, a modified Heck coupling could introduce the iodine substituent, while fluorination might employ agents like Selectfluor®. Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradients) followed by GC-MS analysis to verify absence of byproducts (e.g., unreacted alkenes or halogenated impurities) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR identifies fluorine environments (δ -120 to -140 ppm for vinylic F), while NMR resolves the alkene carbons. NMR detects coupling between fluorine and adjacent protons .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M]) and fragments (e.g., loss of iodine or fluorine).

- IR : Stretching frequencies for C-F (~1100 cm) and C=C (~1650 cm) validate structural motifs .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer : Store in amber vials under inert gas (N/Ar) at -20°C to minimize light-induced iododefluoro side reactions. Regularly monitor stability via NMR; degradation manifests as new peaks near δ 4.5–5.5 ppm (allylic protons) .

Advanced Research Questions

Q. How can contradictory thermodynamic data (e.g., enthalpy of formation) for this compound be resolved?

- Methodological Answer : Cross-validate using multiple techniques:

- Computational Methods : DFT calculations (B3LYP/6-311+G(d,p)) predict enthalpies, which are compared with experimental bomb calorimetry data.

- Gas Chromatography : Measure retention indices under standardized conditions (e.g., HP-5 column, He carrier gas) to infer volatility and intermolecular forces .

- Statistical Analysis : Apply error-weighted averaging to reconcile discrepancies, ensuring outliers are excluded via Grubbs’ test .

Q. What experimental designs are suitable for probing the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Screen Pd catalysts (e.g., Pd(PPh)) with arylboronic acids. Monitor regioselectivity via NMR to detect β-fluorine retention or elimination.

- Kinetic Studies : Use pseudo-first-order conditions with excess coupling partner; analyze time-resolved GC-MS data to derive rate constants and propose mechanisms .

Q. How can researchers address discrepancies in reported spectroscopic data for this compound?

- Methodological Answer :

- Reference Standards : Compare with authentic samples synthesized via unambiguous routes.

- Solvent Effects : Re-run NMR in deuterated solvents (CDCl, DMSO-d) to assess shifts caused by hydrogen bonding or polarity.

- Collaborative Validation : Share raw spectral data (e.g., via open repositories) for peer verification, aligning with FAIR data principles .

Q. What strategies mitigate competing pathways during functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block the alkene with a dienophile (e.g., maleic anhydride) during iodination steps.

- Temperature Control : Conduct reactions at -78°C (dry ice/acetone) to suppress radical side reactions.

- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Data Analysis & Presentation

Q. How should researchers statistically validate reproducibility in synthetic yields?

- Methodological Answer : Perform triplicate syntheses under identical conditions. Use ANOVA to assess yield variability (p < 0.05 threshold). Report confidence intervals (95%) and outliers in supplementary data .

Q. What are best practices for visualizing complex reaction mechanisms involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.